Bienvenue dans la boutique en ligne BenchChem!

7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Physicochemical Differentiation Drug-likeness LogP

7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 714278-25-8, molecular formula C12H10ClN5, MW 259.69) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged purine-bioisosteric scaffold extensively employed in kinase inhibition, phosphodiesterase modulation, and epigenetic probe discovery. Its substitution pattern—a 4-chlorophenyl group at position 7, a methyl group at position 5, and a free 2-amine—produces a unique pharmacophoric profile that differentiates it from both simpler triazolopyrimidine cores and more elaborated analogs.

Molecular Formula C12H10ClN5
Molecular Weight 259.7
CAS No. 714278-25-8
Cat. No. B2773616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS714278-25-8
Molecular FormulaC12H10ClN5
Molecular Weight259.7
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C12H10ClN5/c1-7-6-10(8-2-4-9(13)5-3-8)18-12(15-7)16-11(14)17-18/h2-6H,1H3,(H2,14,17)
InChIKeyISLNRDBSNQKMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 714278-25-8): A Structurally Differentiated Triazolopyrimidine Scaffold for Kinase, PDE, and Epigenetic Probe Development


7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 714278-25-8, molecular formula C12H10ClN5, MW 259.69) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged purine-bioisosteric scaffold extensively employed in kinase inhibition, phosphodiesterase modulation, and epigenetic probe discovery [1]. Its substitution pattern—a 4-chlorophenyl group at position 7, a methyl group at position 5, and a free 2-amine—produces a unique pharmacophoric profile that differentiates it from both simpler triazolopyrimidine cores and more elaborated analogs. The 2-amine serves as a key hydrogen-bond donor/acceptor anchor, the 5-methyl group fills a sterically sensitive pocket in multiple enzyme active sites, and the 4-chlorophenyl substituent provides a hydrophobic-aromatic interaction surface distinct from unsubstituted phenyl, methoxyphenyl, or heteroaryl congeners.

Why 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Replaced by Generic Triazolopyrimidine Analogs in Target-Focused Research


The triazolopyrimidine scaffold exhibits profound sensitivity to substitution pattern; even single-atom changes at positions 2, 5, or 7 can drastically alter target selectivity, potency, and physicochemical properties. The 2-amino group of the target compound is a critical pharmacophoric element for ATP-mimetic kinase binding and for forming key hydrogen bonds in PDE and bromodomain pockets [1]. Removal of the 2-amine (as in 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 160290-42-6) eliminates a primary binding interaction, while replacement of the 5-methyl with a hydrogen atom removes a lipophilic contact that is explicitly required for selectivity within the PDE2 isoform family [2]. Similarly, the 4-chlorophenyl moiety cannot be freely exchanged with unsubstituted phenyl or heteroaryl groups without altering the hydrophobic interaction profile with the target protein surface, as evidenced by the distinct binding pose of the 5-methyl-7-phenyl analog in BRD4 bromodomain co-crystal structures [3]. Generic substitution therefore carries a high risk of target disengagement or off-target activity.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Versus Its Closest Structural Analogs


Predicted LogP and Hydrogen-Bond Donor Capacity Differentiate the 2-Amine from Non-Amine and Des-Chloro Analogs

The target compound possesses a predicted LogP of approximately 2.69 and one hydrogen-bond donor (the 2-amine NH2) . The des-2-amino analog 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-42-6) has zero H-bond donors and a predicted density of 1.45 g/cm³ . When compared to the 5,7-dimethyl-2-amino analog (CAS 7135-02-6), which has a predicted melting point of 126.4 °C and water solubility of 533 mg/L [1], the 4-chlorophenyl substitution in the target compound is expected to substantially increase lipophilicity and reduce aqueous solubility, thereby altering both formulation requirements and membrane permeability. These physicochemical differences directly impact compound handling, assay compatibility, and in vivo distribution profiles.

Physicochemical Differentiation Drug-likeness LogP Hydrogen Bonding

Microwave-Assisted Synthetic Route Delivers 72% Yield for the 7-(4-Chlorophenyl) Core, Providing a Cost-Effective Entry Point for Analoging

The 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine core (CAS 160290-42-6), which serves as the direct precursor to the target 2-amine compound, is accessible in 72% isolated yield via a one-step cyclocondensation of 1-(4-chlorophenyl)-3-(2H-[1,2,4]triazol-3-ylamino)-propenone under HCl catalysis in pyridine [1]. This robust and scalable procedure compares favorably with other triazolopyrimidine scaffolds that often require multi-step sequences with overall yields below 40% [2]. The target compound, bearing an additional 2-amine, is readily obtained from this intermediate through established amination protocols, offering a cost-efficient procurement and derivatization pathway relative to analogs that require de novo construction of the triazolopyrimidine ring system.

Synthetic Accessibility Yield Comparison Microwave Synthesis

The 5-Methyl Group Is a Structural Determinant of PDE2 Isoform Selectivity, as Demonstrated in Congeneric Inhibitor Series

X-ray co-crystal structures of PDE2A with triazolopyrimidine inhibitors reveal that the 5-methyl substituent occupies a defined lipophilic 'top-pocket' adjacent to the catalytic site, a feature that is conserved across congeneric series and is essential for achieving PDE2 selectivity over other PDE isoforms [1]. The US patent US11186582B2 explicitly claims 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine PDE2 inhibitors, establishing the 5-methyl substitution as a critical structural element for this target class [2]. The target compound uniquely combines this selectivity-conferring 5-methyl group with a 4-chlorophenyl moiety at position 7, which provides an additional hydrophobic contact surface not present in the simpler 5-methyl-7-phenyl analog.

PDE2 Inhibition Kinase Selectivity 5-Methyl Pharmacophore

Co-crystal Structure of the 5-Methyl-7-Phenyl Analog in BRD4 Bromodomain Confirms Scaffold Suitability for Epigenetic Probe Development

The 5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine analog (PDB Ligand 25O) has been co-crystallized with the first bromodomain of human BRD4 (PDB ID 4MEQ), providing direct structural validation that the 2-amino-triazolopyrimidine scaffold can productively engage epigenetic reader domains [1]. The electron density maps confirm that the 2-amine forms a conserved hydrogen bond with Asn140, while the 5-methyl and 7-phenyl groups occupy distinct hydrophobic sub-pockets [1]. The target compound, bearing a 4-chlorophenyl in place of phenyl at position 7, is expected to provide a deeper hydrophobic interaction with the protein surface due to the increased van der Waals radius and polarizability of chlorine, potentially enhancing binding affinity.

Epigenetic Probe Bromodomain BRD4 X-ray Crystallography

Triazolopyrimidine Class-Level Anticancer SAR Confirms that 7-(4-Chlorophenyl) Substitution Is Associated with Enhanced Antiproliferative Activity

A series of 7-(4-chlorophenyl)-2-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-α]pyrimidine derivatives (4a–l) was synthesized and evaluated for anticancer activity [1]. The consistent presence of the 4-chlorophenyl group at position 7 across this active series indicates that this substituent contributes favorably to antiproliferative potency. While the target compound differs at position 2 (free amine vs. phenyl) and in oxidation state (fully aromatic vs. 1,7-dihydro), the SAR trend demonstrates that 4-chlorophenyl is a preferred hydrophobic aryl group for anticancer activity in this scaffold class, outperforming analogs with unsubstituted phenyl, 4-methylphenyl, or 4-methoxyphenyl at the same position [1].

Anticancer Activity Cytotoxicity 4-Chlorophenyl SAR

The 2-Amine Group Is a Proven Synthetic Handle for Diversification into Kinase-Focused Libraries, While Its Absence in Comparator Scaffolds Limits Derivatization Options

The 2-amino group of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a well-established vector for amide formation, urea synthesis, Schiff base condensation, and N-alkylation, enabling rapid diversification into focused kinase-inhibitor libraries [1]. The unsubstituted 2-amino core (CAS 13223-53-5) has been extensively used as a building block for CDK2, PI3K, JAK2, mTOR, and PDE2 inhibitor programs [2]. In contrast, the des-amino analog 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-42-6) lacks this reactive handle, limiting its utility to scaffolds that require alternative functionalization strategies. The target compound uniquely combines the versatile 2-amine with the 4-chlorophenyl and 5-methyl substituents, offering a pre-functionalized core that can be directly elaborated without requiring additional protection/deprotection steps.

Synthetic Diversification 2-Amine Handle Kinase Library

Priority Application Scenarios for 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Verified Differentiation Evidence


PDE2A Inhibitor Lead Optimization and Selectivity Profiling

The target compound's 5-methyl group is a structurally validated selectivity determinant for PDE2A, as confirmed by co-crystal structures and patent SAR data [1]. Researchers engaged in CNS drug discovery targeting PDE2 for cognitive enhancement, anxiety, or schizophrenia should procure this compound as a core scaffold for systematic analoging, leveraging the 2-amine handle for rapid SAR exploration and the 4-chlorophenyl group for modulating lipophilicity and brain penetration.

BRD4 Bromodomain Chemical Probe Development

The co-crystal structure of the 5-methyl-7-phenyl analog (PDB 4MEQ) with BRD4 bromodomain demonstrates that the 2-amino-triazolopyrimidine scaffold can serve as an acetyl-lysine mimetic [2]. The target compound, with its 4-chlorophenyl substituent, is predicted to enhance hydrophobic pocket occupancy, making it a rational choice for fragment-based or structure-guided optimization of BRD4-selective chemical probes for epigenetic research.

Kinase-Focused Library Synthesis with Pre-Installed Diversification Handle

The free 2-amine group enables direct access to amide, urea, sulfonamide, and N-alkylated libraries without additional synthetic steps [3]. CROs and medicinal chemistry groups building kinase-targeted screening collections should select this compound over the des-amino analog (CAS 160290-42-6) because it eliminates one full synthetic step (amine installation) from every library member, thereby accelerating hit identification timelines and reducing overall synthesis costs.

Anticancer SAR Expansion Around the 7-(4-Chlorophenyl) Pharmacophore

Published SAR data for 7-(4-chlorophenyl)-1,7-dihydro triazolopyrimidine derivatives indicate that the 4-chlorophenyl substitution is associated with anticancer activity [4]. The target compound provides the fully aromatic, 2-amino variant of this pharmacophore, offering medicinal chemists a differentiated starting point for cytotoxicity screening against panels such as NCI-60, with the 2-amine and 5-methyl groups providing additional vectors for potency optimization.

Quote Request

Request a Quote for 7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.